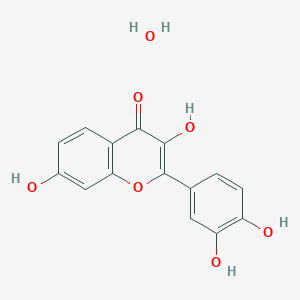

2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate

Description

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate follows established International Union of Pure and Applied Chemistry protocols for flavonoid compounds and their hydrated derivatives. According to official chemical databases, the compound's canonical International Union of Pure and Applied Chemistry name is designated as 2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one;hydrate, reflecting both the core flavonol structure and the incorporated water molecule. The molecular formula is represented as C15H12O7, indicating the presence of fifteen carbon atoms, twelve hydrogen atoms, and seven oxygen atoms, with the additional oxygen and hydrogen atoms contributed by the hydrated water molecule. The compound maintains a molecular weight of 304.25 grams per mole, distinguishing it from the anhydrous fisetin form which exhibits a molecular weight of 286.24 grams per mole.

The Chemical Abstracts Service registry number for this hydrated derivative is 345909-34-4, providing unique identification within chemical databases and regulatory frameworks. Alternative systematic nomenclature includes the designation as 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-, hydrate (1:1), emphasizing the benzopyran core structure and the 1:1 stoichiometric relationship between the flavonol and water components. The compound is also catalogued under various depositor-supplied synonyms including this compound and Fisetin hydrate, reflecting common usage within scientific literature.

Within the broader flavonoid classification system, this compound belongs to the flavonol subclass, characterized by the presence of a 3-hydroxyflavone backbone structure. The flavonol classification specifically denotes compounds containing the 3-hydroxy-2-phenylchromen-4-one structural framework, with this compound exhibiting hydroxyl group substitutions at positions 3, 7, 3', and 4' of the flavonol skeleton. This positioning pattern places the compound within the tetrahydroxyflavone subcategory, sharing structural similarities with other bioactive flavonols such as quercetin and kaempferol.

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromen-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6.H2O/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7;/h1-6,16-18,20H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYHFUROKCOMWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583773 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-1-benzopyran-4-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345909-34-4 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-1-benzopyran-4-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Extraction from Natural Sources

Fisetin hydrate is naturally present in various plants and can be extracted using solvent extraction techniques.

- Plant Sources: Commonly found in strawberries, apples, persimmons, onions, and other fruits and vegetables.

- Extraction Solvents: Methanol, ethanol, or aqueous mixtures with acid (e.g., hydrochloric acid) are commonly used to enhance flavonoid extraction.

- Procedure:

- Plant material is finely ground and mixed with extraction solvent.

- Ultrasonic-assisted extraction is often employed to improve yield and reduce extraction time. For example, using methanol and hydrochloric acid mixture (4:1 ratio) with ultrasound at 59 Hz, 100 W power, and 65 °C for 40 minutes, followed by mechanical oscillation and centrifugation to isolate the extract.

- The extract is then filtered and concentrated to obtain crude fisetin hydrate.

- Purification: The crude extract can be purified by recrystallization using solvents such as ethanol to yield high-purity fisetin hydrate crystals.

Chemical Synthesis

Although extraction is common, chemical synthesis routes have been developed for producing fisetin hydrate, especially for research and industrial applications.

- Starting Materials: Precursors such as rutin (a glycoside of quercetin) or other flavonoid intermediates.

- Hydrolysis of Rutin:

- Rutin can be hydrolyzed under acidic conditions to yield fisetin.

- Example method: 4.00 g of refined rutin is refluxed in 400 mL of 2% dilute sulfuric acid at 80–90 °C for 4 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

- After completion, the mixture is cooled and filtered under reduced pressure. The solid is washed to neutral pH and dried to obtain crude fisetin.

- Recrystallization from absolute ethanol yields purified fisetin hydrate.

- Synthesis Reaction Scheme:

The hydrolysis reaction involves cleavage of glycosidic bonds in rutin, followed by isolation of the aglycone fisetin, which then forms the hydrated compound upon crystallization with water molecules.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Steps | Advantages | Disadvantages | Purity Achieved | Typical Yield |

|---|---|---|---|---|---|

| Natural Extraction | Solvent extraction (methanol/HCl), ultrasound-assisted, filtration, recrystallization | Simple, uses natural sources, cost-effective | Requires large biomass, possible impurities | High (after recrystallization) | Moderate to high |

| Chemical Hydrolysis | Acid hydrolysis of rutin, reflux, filtration, recrystallization | Controlled synthesis, scalable, high purity | Requires chemical reagents, longer process | Very high | Moderate |

Research Findings on Preparation Optimization

- Ultrasonic-Assisted Extraction: Studies show that ultrasound enhances cell wall disruption, increasing flavonoid release and reducing extraction time significantly compared to conventional methods.

- Acid Hydrolysis Conditions: The concentration of acid, reaction temperature, and time are critical parameters. Optimal conditions avoid degradation of fisetin while maximizing yield.

- Purification Techniques: Recrystallization from ethanol is a preferred method to obtain fisetin hydrate with purity >98%. Alternative chromatographic methods can be employed for analytical grade purity.

- Hydrate Formation: The presence of water during crystallization leads to the formation of the hydrate form, which is more stable and commonly isolated in pure form.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones, which are compounds with a fully conjugated cyclic dione structure.

Reduction: Reduction of fisetin can lead to the formation of dihydrofisetin, where the double bonds in the flavonol structure are reduced.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like acetic anhydride can be used for acetylation of hydroxyl groups.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrofisetin and related compounds.

Substitution: Acetylated fisetin and other substituted derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

1. Antioxidant Activity

Fisetin exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This has implications for aging and age-related diseases. Studies have shown that Fisetin can enhance the activity of endogenous antioxidant enzymes and reduce markers of oxidative damage in various cell types .

2. Anti-inflammatory Effects

Research indicates that Fisetin can inhibit pro-inflammatory cytokines and pathways, such as NF-kB signaling. This suggests potential applications in treating chronic inflammatory diseases like arthritis and inflammatory bowel disease .

3. Neuroprotective Effects

Fisetin has been shown to protect neuronal cells from oxidative stress-induced apoptosis. It may enhance cognitive function and has been studied for its potential role in neurodegenerative diseases such as Alzheimer's disease by promoting neuronal survival and reducing amyloid-beta accumulation .

4. Anticancer Properties

Fisetin has demonstrated anticancer effects in various cancer cell lines by inducing apoptosis and inhibiting proliferation. It has been particularly studied for its effects on breast, prostate, and colon cancers . Its ability to modulate multiple signaling pathways makes it a candidate for combination therapies.

Nutritional Applications

Fisetin is naturally found in various fruits and vegetables, such as strawberries, apples, and onions. Its incorporation into dietary supplements is gaining attention due to its health benefits:

- Dietary Supplementation : Fisetin supplements are marketed for their potential to improve cognitive function and provide antioxidant support.

- Functional Foods : The use of Fisetin-rich extracts in food products may enhance their health benefits, particularly for aging populations .

Case Study 1: Neuroprotection in Alzheimer's Disease

A study published in the Journal of Neuroscience demonstrated that Fisetin treatment improved memory performance in a mouse model of Alzheimer's disease by reducing amyloid plaque burden and increasing synaptic plasticity markers .

Case Study 2: Anti-inflammatory Effects in Arthritis

In a clinical trial involving patients with rheumatoid arthritis, supplementation with Fisetin resulted in decreased levels of inflammatory markers (e.g., TNF-alpha) and improved clinical symptoms .

Mécanisme D'action

2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate exerts its effects through various molecular targets and pathways:

Antioxidant Activity: this compound reduces levels of hydroxyl radicals and superoxide anions, protecting cells from oxidative damage.

Anti-inflammatory Effects: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.

Neuroprotection: this compound supports cognitive function by reducing oxidative stress and inflammation in the brain, protecting neurons from damage.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Flavonoids

Key Structural Differences

The table below highlights structural variations among the target compound and its analogs:

Notes:

Physicochemical and Bioactive Properties

Solubility and Reactivity:

- The target compound’s 3,7-diOH and 3',4'-diOH groups confer higher polarity and water solubility than pinocembrin (logP: ~2.1 vs. ~3.5) .

Antioxidant Activity:

Activité Biologique

2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate, also known by its CAS number 345909-34-4, is a flavonoid compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 304.25 g/mol. It features multiple hydroxyl groups which are significant for its biological activity. The compound's structure allows for various interactions with biological targets, influencing its efficacy in different assays.

| Property | Value |

|---|---|

| Molecular Formula | C15H10O6.xH2O |

| Molecular Weight | 304.25 g/mol |

| Boiling Point | Not available |

| Log P (octanol-water) | 1.51 |

| H-bond Donors | 5 |

| H-bond Acceptors | 7 |

| CYP Inhibition | CYP1A2, CYP2D6, CYP3A4 |

Biological Activities

Research has documented various biological activities attributed to this compound:

Antioxidant Activity

Studies have shown that flavonoids possess strong antioxidant properties. The presence of multiple hydroxyl groups in the structure of this compound contributes to its ability to scavenge free radicals and reduce oxidative stress in cellular systems.

Anti-inflammatory Properties

In vitro studies indicate that this compound can inhibit the production of pro-inflammatory cytokines. It has been shown to modulate pathways involved in inflammation, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.

Anticancer Potential

Recent investigations have highlighted the anticancer effects of this flavonoid. It has demonstrated the ability to induce apoptosis in various cancer cell lines through mechanisms such as the modulation of apoptotic pathways and inhibition of cell proliferation.

Antimicrobial Activity

The compound has exhibited antimicrobial properties against a range of pathogens. Its effectiveness varies depending on the type of microorganism and concentration used.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl groups donate electrons to neutralize free radicals.

- Enzyme Inhibition : It acts as an inhibitor for certain cytochrome P450 enzymes (CYP1A2, CYP2D6, and CYP3A4), affecting drug metabolism and potentially altering pharmacokinetics.

- Gene Expression Modulation : The compound influences the expression of genes involved in inflammatory responses and apoptosis.

Case Studies

Several case studies have explored the biological effects of this compound:

- Case Study 1 : A study published in RSC Advances demonstrated that derivatives of flavonoids similar to this compound showed significant inhibition against SARS-CoV-2 targets through molecular docking studies .

- Case Study 2 : Research conducted on animal models indicated that treatment with this compound resulted in reduced tumor growth and improved survival rates in subjects with induced cancer .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-4H-chromen-4-one hydrate using spectroscopic methods?

- Methodology : Employ a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For example, -NMR in CDCl can resolve aromatic proton signals (e.g., δ 6.35–8.29 ppm for chromen-4-one derivatives), while HRMS validates the molecular formula (CHOHO) .

- Key considerations : Compare spectral data with reference libraries and account for hydrate-associated shifts. Ensure solvent purity to avoid signal interference.

Q. What synthetic routes are commonly used to prepare this compound, and how can purity be optimized?

- Methodology : Adapt flavonoid synthesis protocols, such as Algar-Flynn-Oyamada oxidation or acid-catalyzed cyclization of chalcone precursors. For purity, use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization in ethanol/water .

- Key considerations : Monitor reaction progress with TLC. Optimize pH and temperature to minimize byproducts (e.g., dehydroxylated derivatives).

Q. How should researchers handle and store this compound to prevent degradation?

- Methodology : Store in airtight, light-resistant containers at –20°C under inert gas (N or Ar). Use desiccants to mitigate hydrate dissociation. Verify stability via periodic HPLC analysis (C18 column, UV detection at 280 nm) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., anticancer vs. hepatoprotective effects) be resolved in mechanistic studies?

- Methodology : Design dose-response and time-course experiments across multiple cell lines (e.g., HT-29 colon cancer vs. primary hepatocytes). Use transcriptomics (RNA-seq) to identify target pathways (e.g., apoptosis vs. Nrf2-mediated antioxidant responses) .

- Key considerations : Account for cell-type-specific uptake and metabolism. Validate findings with CRISPR/Cas9 knockouts of suspected targets.

Q. What analytical techniques are suitable for tracking structural modifications, such as de-epoxidation under acidic conditions?

- Methodology : Use HPLC-DAD/HRMS to monitor reaction products (e.g., reddish-orange derivatives from sulfuric acid treatment). Assign structures via -NMR and IR spectroscopy (e.g., loss of epoxide C-O-C signals) .

- Key considerations : Standardize reaction conditions (acid concentration, temperature) to ensure reproducibility.

Q. How can researchers optimize the compound’s pharmacokinetics for in vivo studies?

- Methodology : Evaluate bioavailability via solubility assays (logP in octanol/water) and plasma protein binding. Use nanoformulations (e.g., liposomes) to enhance stability. Profile metabolites with LC-MS/MS in rodent serum .

- Key considerations : Address phase II metabolism (glucuronidation/sulfation) by co-administering enzyme inhibitors (e.g., β-glucuronidase).

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodology : Implement process analytical technology (PAT), such as in-line FTIR for real-time reaction monitoring. Use design of experiments (DoE) to optimize variables (e.g., catalyst loading, solvent ratios) .

- Key considerations : Validate purity with orthogonal methods (e.g., elemental analysis and DSC for crystallinity).

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported antioxidant capacity across studies?

- Methodology : Standardize assays (e.g., DPPH/ABTS radical scavenging) with Trolox equivalents. Control for pH, temperature, and solvent effects. Perform meta-analyses using PRISMA guidelines to identify confounding variables .

- Key considerations : Differentiate between direct radical scavenging and indirect mechanisms (e.g., upregulation of endogenous antioxidants).

Q. What computational tools are effective for predicting binding interactions with biological targets?

- Methodology : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model interactions with enzymes (e.g., CYP450 isoforms) or receptors (e.g., estrogen receptor-α). Validate predictions with SPR or ITC binding assays .

- Key considerations : Include solvation effects and protonation states in simulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.